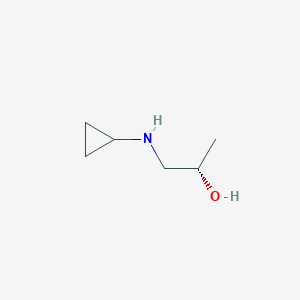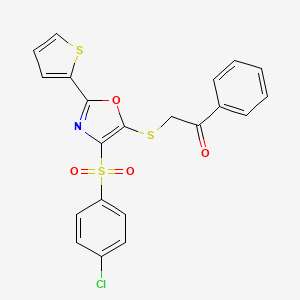![molecular formula C17H17ClN2O3 B2885049 methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate CAS No. 1280815-19-1](/img/structure/B2885049.png)
methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate is a complex organic compound that features a benzyl group, a chloropyridine moiety, and a formamido group attached to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine can be synthesized through a halogenation reaction of pyridine. The next step involves the formation of the formamido group, which can be achieved by reacting the chloropyridine with formamide under suitable conditions. Finally, the benzyl group is introduced through a nucleophilic substitution reaction, and the esterification of the resulting compound with methanol yields the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
科学的研究の応用
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to inhibit specific biological pathways or its use as a drug precursor.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate would depend on its specific interactions with biological targets. For example, it may bind to enzymes or receptors, altering their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies, which could include techniques such as molecular docking, enzyme assays, and cell-based assays.
類似化合物との比較
Similar Compounds
Methyl 3-[N-benzyl-1-(2-fluoropyridin-4-yl)formamido]propanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-[N-benzyl-1-(2-bromopyridin-4-yl)formamido]propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-[N-benzyl-1-(2-iodopyridin-4-yl)formamido]propanoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chloropyridine moiety, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
methyl 3-[benzyl-(2-chloropyridine-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-16(21)8-10-20(12-13-5-3-2-4-6-13)17(22)14-7-9-19-15(18)11-14/h2-7,9,11H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZGLVYPVFZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B2884972.png)
![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea](/img/structure/B2884974.png)


![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)


